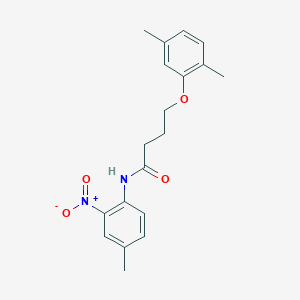
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNB, and it has been synthesized using different methods.
科学的研究の応用
DMNB has been studied extensively for its potential applications in various fields. One of the most significant applications of DMNB is in the development of fluorescent sensors for detecting metal ions. DMNB has been shown to bind to certain metal ions, such as copper and zinc, and this binding leads to changes in its fluorescence properties. This property has been utilized in the development of fluorescent sensors for detecting metal ions in biological and environmental samples.
Another potential application of DMNB is in the field of organic electronics. DMNB has been shown to exhibit good electron transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
作用機序
The exact mechanism of action of DMNB is not fully understood. However, it is believed that DMNB binds to certain metal ions, such as copper and zinc, through its nitro and phenol groups. This binding leads to changes in the fluorescence properties of DMNB, which can be used to detect the presence of these metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMNB. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential applications in biomedical research.
実験室実験の利点と制限
One of the main advantages of DMNB is its fluorescent properties, which make it a useful tool for detecting metal ions in biological and environmental samples. Additionally, DMNB is relatively easy to synthesize, making it readily available for use in research.
However, there are also limitations associated with the use of DMNB in lab experiments. For example, its binding affinity for certain metal ions may not be high enough for some applications. Additionally, DMNB may not be suitable for use in certain biological systems due to its potential toxicity.
将来の方向性
There are several potential future directions for research on DMNB. One area of interest is in the development of more sensitive and selective fluorescent sensors for detecting metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DMNB and its potential applications in biomedical research. Finally, there may be opportunities to modify the structure of DMNB to improve its properties for use in organic electronic devices.
合成法
The synthesis of DMNB involves the reaction of 2,5-dimethylphenol with 4-methyl-2-nitroaniline in the presence of butanoyl chloride. This reaction leads to the formation of DMNB, which is a yellowish solid with a melting point of around 98°C. Other methods of synthesizing DMNB have been proposed, including the use of different starting materials and reaction conditions.
特性
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-7-9-16(17(11-13)21(23)24)20-19(22)5-4-10-25-18-12-14(2)6-8-15(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUSZPCSAZDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)



![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)


